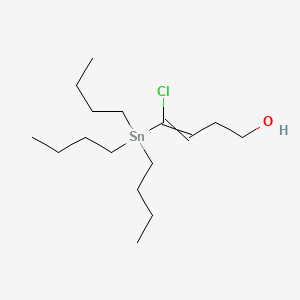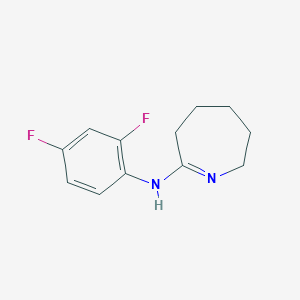
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a difluorophenyl-substituted amine with a suitable cyclizing agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering its functional groups.
Substitution: Substitution reactions might involve the replacement of one or more atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl-substituted azepine oxides, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, influencing biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Azepin-7-amine, N-(2,4-dichlorophenyl)-3,4,5,6-tetrahydro-
- 2H-Azepin-7-amine, N-(2,4-dimethylphenyl)-3,4,5,6-tetrahydro-
Uniqueness
The presence of the difluorophenyl group in 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may confer unique chemical properties, such as increased stability or specific reactivity, compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
325720-89-6 |
|---|---|
Molekularformel |
C12H14F2N2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-6-11(10(14)8-9)16-12-4-2-1-3-7-15-12/h5-6,8H,1-4,7H2,(H,15,16) |
InChI-Schlüssel |
ISDSSSFNBRDHHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


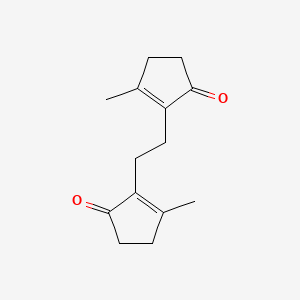
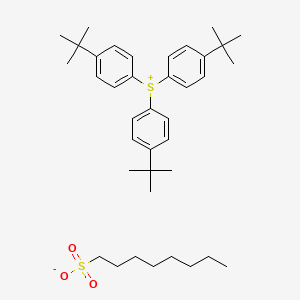
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)
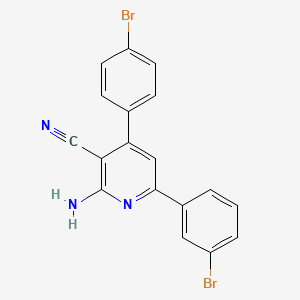
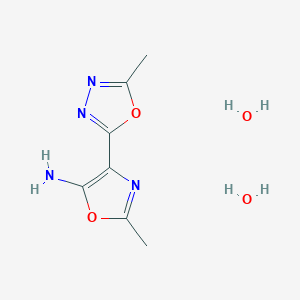
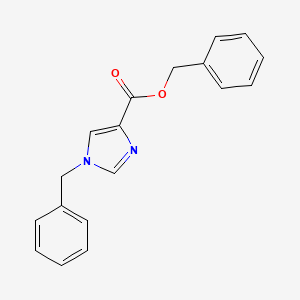
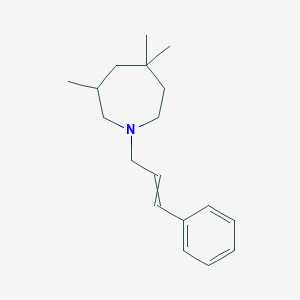
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
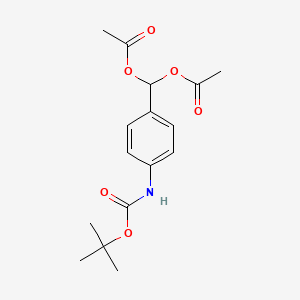
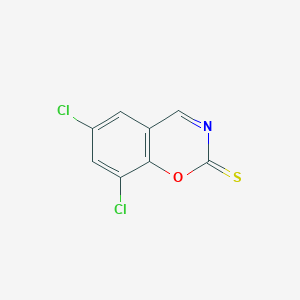
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)
